4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide
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Overview
Description
4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide is an organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a methyl group, a nitro group, and a pyridine moiety attached to a benzenesulfonamide core
Preparation Methods
The synthesis of 4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the pyridine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridine moiety can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide include:
4-methyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide:
3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide: Lacks the methyl group, which influences its chemical properties and biological activity.
N-(2-pyridin-4-ylethyl)benzenesulfonamide: Lacks both the methyl and nitro groups, making it less reactive and versatile.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.
Properties
Molecular Formula |
C14H15N3O4S |
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Molecular Weight |
321.35 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c1-11-2-3-13(10-14(11)17(18)19)22(20,21)16-9-6-12-4-7-15-8-5-12/h2-5,7-8,10,16H,6,9H2,1H3 |
InChI Key |
YYDYZOMCVAEJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2)[N+](=O)[O-] |
solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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